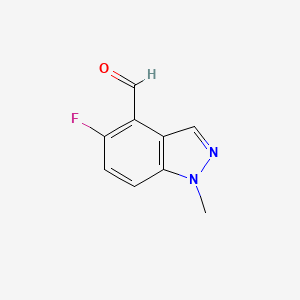

5-Fluoro-1-methylindazole-4-carbaldehyde

Description

Historical Context and Structural Features of the Indazole Nucleus

The indazole ring system, first described by Emil Fischer, consists of a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.net This fusion results in a 10 π-electron aromatic system. Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. pnrjournal.comaustinpublishinggroup.com The 1H-tautomer is generally the most stable and common form. austinpublishinggroup.comnih.gov While rare in nature, with only a few known natural products like nigellicine, nigeglanine, and nigellidine, the indazole scaffold has been extensively explored in synthetic chemistry. pnrjournal.comwikipedia.org

The structural features of the indazole nucleus allow for functionalization at various positions, influencing its chemical reactivity and biological activity. The presence of two nitrogen atoms provides sites for alkylation and other substitutions, with the regioselectivity of these reactions being a key aspect of synthetic strategies. pnrjournal.com

Significance of Substituted Indazoles in Contemporary Chemical Research

The strategic placement of substituents on the indazole core has led to the discovery of numerous compounds with diverse pharmacological activities. austinpublishinggroup.comnih.gov Substituted indazoles are integral to a range of therapeutic agents, including the anti-inflammatory drug benzydamine (B159093) and the anti-emetic granisetron, a 5-HT3 receptor antagonist used in cancer chemotherapy. pnrjournal.comaustinpublishinggroup.com

The versatility of the indazole scaffold is further highlighted by its presence in tyrosine kinase inhibitors such as axitinib (B1684631) and pazopanib, used in the treatment of renal cell carcinoma. pnrjournal.com The ability to introduce a wide variety of functional groups at different positions of the indazole ring allows for the fine-tuning of a molecule's properties, making it a highly valuable framework in drug discovery and materials science. nih.gov For instance, the introduction of a bromine atom at the C4 position has been shown to yield potent inhibitors of neuronal nitric oxide synthase. nih.gov

Rationales for Strategic Fluorination and Formylation in Heterocyclic Systems

The incorporation of fluorine atoms and formyl groups into heterocyclic systems like indazole is a deliberate strategy employed by chemists to modulate the physicochemical and biological properties of molecules.

Formylation: The formyl group (a carboxaldehyde) is a versatile functional group that serves as a key synthetic handle. It can be readily transformed into a variety of other functional groups through reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to imines and other derivatives. This versatility allows for the further elaboration of the molecular structure, enabling the exploration of a wider chemical space. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an aromatic ring.

The combination of fluorination and formylation in a molecule like 5-Fluoro-1-methylindazole-4-carbaldehyde creates a highly functionalized and potentially potent chemical entity for further investigation and development.

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

5-fluoro-1-methylindazole-4-carbaldehyde |

InChI |

InChI=1S/C9H7FN2O/c1-12-9-3-2-8(10)7(5-13)6(9)4-11-12/h2-5H,1H3 |

InChI Key |

GPSRFEPZYOXOJB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=N1)C(=C(C=C2)F)C=O |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of 5 Fluoro 1 Methylindazole 4 Carbaldehyde

Reactivity of the Aldehyde Functionality: Nucleophilic Additions and Condensation Reactions

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. This reactivity is central to numerous synthetic transformations, including oxidation, reduction, and the formation of new carbon-carbon and carbon-nitrogen double bonds.

The aldehyde group of 5-Fluoro-1-methylindazole-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-Fluoro-1-methyl-1H-indazole-4-carboxylic acid. This transformation is a fundamental reaction in organic chemistry. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by an acidic workup, are effective for converting aromatic aldehydes to their carboxylic acid counterparts. mnstate.edu This reaction proceeds by converting the aldehyde into a hydrate (B1144303), which is then oxidized. The resulting carboxylic acid is a key intermediate for the synthesis of esters, amides, and other acid derivatives.

Table 1: Oxidation of 5-Fluoro-1-methylindazole-4-carbaldehyde

| Reactant | Reagent(s) | Product |

|---|

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding (5-Fluoro-1-methyl-1H-indazol-4-yl)methanol. This conversion is typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this purpose due to its chemoselectivity for aldehydes and ketones over other reducible functional groups. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is often preferred for its milder nature and easier handling. The resulting alcohol can serve as a precursor for ethers, esters, and alkyl halides.

Table 2: Reduction of 5-Fluoro-1-methylindazole-4-carbaldehyde

| Reactant | Reagent(s) | Product |

|---|---|---|

| 5-Fluoro-1-methylindazole-4-carbaldehyde | NaBH₄, CH₃OH | (5-Fluoro-1-methyl-1H-indazol-4-yl)methanol |

The aldehyde group is a key participant in carbon-carbon bond-forming reactions that lead to the synthesis of alkenes (olefins).

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration to form a C=C double bond. wikipedia.org For 5-Fluoro-1-methylindazole-4-carbaldehyde, this reaction can be catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgnih.gov This method is highly effective for creating α,β-unsaturated systems.

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. libretexts.org The reaction involves a phosphorus ylide (a Wittig reagent), which attacks the aldehyde's carbonyl carbon. masterorganicchemistry.comwikipedia.org This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the substituents on the ylide. organic-chemistry.org

Table 3: Olefin Formation Reactions

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Knoevenagel Condensation | 5-Fluoro-1-methylindazole-4-carbaldehyde + Malononitrile | 2-((5-Fluoro-1-methyl-1H-indazol-4-yl)methylene)malononitrile |

| Knoevenagel Condensation | 5-Fluoro-1-methylindazole-4-carbaldehyde + Diethyl malonate | Diethyl 2-((5-Fluoro-1-methyl-1H-indazol-4-yl)methylene)malonate |

| Wittig Reaction | 5-Fluoro-1-methylindazole-4-carbaldehyde + Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-Ethenyl-5-fluoro-1-methyl-1H-indazole |

The reaction of 5-Fluoro-1-methylindazole-4-carbaldehyde with primary amines or hydrazines provides a direct route to imines (Schiff bases) and hydrazones, respectively. This condensation reaction involves a nucleophilic attack on the carbonyl carbon by the nitrogen atom of the amine or hydrazine (B178648), forming a hemiaminal intermediate which then eliminates a water molecule to form the C=N double bond. mdpi.comasianpubs.org The reaction is often catalyzed by a small amount of acid. researchgate.net These derivatives are important in medicinal chemistry and as intermediates for further synthetic transformations.

Table 4: Imine and Hydrazone Formation

| Reactant | Reagent | Product Type |

|---|---|---|

| 5-Fluoro-1-methylindazole-4-carbaldehyde | Aniline (B41778) | Imine |

| 5-Fluoro-1-methylindazole-4-carbaldehyde | Hydrazine | Hydrazone |

| 5-Fluoro-1-methylindazole-4-carbaldehyde | Phenylhydrazine (B124118) | Phenylhydrazone |

Reactivity at the Indazole Core: Aromatic Substitutions and Cross-Coupling Reactions

Beyond the reactivity of the aldehyde group, the indazole ring system itself can undergo functionalization. The positions available for substitution on the benzene (B151609) portion of the molecule are C-3, C-6, and C-7. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents: the electron-donating N-methyl group, the electron-withdrawing aldehyde group, and the fluorine atom.

Electrophilic Aromatic Substitution: The indazole ring is an aromatic system that can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com The directing effects of the substituents on the ring determine the position of attack by an incoming electrophile. The aldehyde at C-4 is a deactivating, meta-directing group. The fluorine at C-5 is a deactivating but ortho-, para-directing group. The fused pyrazole (B372694) ring, particularly with the N-methyl group, generally activates the benzene ring towards electrophilic attack. The interplay of these effects makes predicting the exact outcome complex, but functionalization at the C-7 position is often favored in related indazole systems.

Cross-Coupling Reactions: A more precise method for functionalizing the indazole core involves transition-metal-catalyzed cross-coupling reactions. While direct C-H activation is possible, a more common strategy involves the use of a halogenated precursor. nih.gov For instance, the related compound 5-Bromo-4-fluoro-1-methylindazole serves as an excellent substrate for reactions like the Suzuki-Miyaura (using boronic acids) or Heck (using alkenes) couplings. mdpi.comachemblock.comambeed.com In these reactions, a palladium or nickel catalyst is used to form a new carbon-carbon bond at the position of the bromine atom (C-5). nih.govrsc.org This approach allows for the regioselective introduction of a wide variety of aryl, vinyl, or alkyl groups. Similarly, if a bromo or iodo substituent were introduced at the C-3, C-6, or C-7 positions, these sites could also be selectively functionalized via cross-coupling chemistry.

Table 5: Potential Regioselective Functionalization Pathways

| Reaction Type | Substrate | Reagent(s) | Potential Product Position |

|---|---|---|---|

| Electrophilic Nitration | 5-Fluoro-1-methylindazole-4-carbaldehyde | HNO₃, H₂SO₄ | C-7 or C-6 |

| Suzuki Coupling | 7-Bromo-5-fluoro-1-methylindazole-4-carbaldehyde | Arylboronic acid, Pd catalyst, Base | C-7 |

Transition-Metal-Catalyzed Cross-Coupling Strategies for Indazole Derivatization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and the indazole scaffold is no exception. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. While specific studies on 5-Fluoro-1-methylindazole-4-carbaldehyde are not extensively detailed in the provided results, the general reactivity of indazoles in these reactions provides a strong indication of its potential transformations.

Commonly employed cross-coupling reactions for indazole derivatization include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds by coupling an organoboron compound with a halide or triflate. For indazoles, this typically involves the reaction of a halo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.netrsc.org The reaction is compatible with a variety of functional groups and can be used to introduce aryl and heteroaryl substituents at various positions of the indazole ring. nih.govresearchgate.net For instance, the Suzuki-Miyaura coupling of 3-iodo-N-Boc indazole derivatives with various aryl and heteroaryl boronic acids has been shown to proceed in high yields. nih.gov Microwave heating has been utilized to facilitate both C-C bond formation and concomitant deprotection of the Boc group. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction can be applied to halo-indazoles to introduce alkenyl substituents. researchgate.netmdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide and an amine. researchgate.netlibretexts.orgwikipedia.org It allows for the introduction of a wide range of amino groups onto the indazole core. researchgate.net The choice of phosphine ligand is critical for the success of the reaction, with specific ligands being optimal for different types of amines. libretexts.org For example, the amination of 3-bromoindazoles has been successfully achieved using palladium catalysts with ligands like Xantphos. researchgate.net

The following table summarizes representative conditions for these cross-coupling reactions on indazole systems, which could be adapted for 5-Fluoro-1-methylindazole-4-carbaldehyde, likely at a halogenated derivative.

| Reaction | Catalyst System | Coupling Partners | Typical Conditions | Reference(s) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Halo-indazole, Aryl/Heteroaryl boronic acid | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, DMF) | nih.govresearchgate.net |

| Heck Reaction | Pd(OAc)₂ | Halo-indazole, Alkene | Base, Solvent (e.g., DMF) | researchgate.netorganic-chemistry.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Phosphine ligand (e.g., Xantphos, BINAP) | Halo-indazole, Amine | Base (e.g., Cs₂CO₃, NaOtBu), Solvent (e.g., Dioxane, Toluene) | researchgate.netlibretexts.org |

This table presents generalized conditions. Specific substrates may require optimization of catalysts, ligands, bases, and solvents.

Direct C-H Functionalization of Indazoles

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the substrate. mdpi.comnih.gov This approach involves the direct activation and transformation of a C-H bond into a new C-C or C-heteroatom bond. For indazoles, C-H functionalization can occur at various positions, with the C3 position being a common site for derivatization. nih.govnih.gov

Palladium-Catalyzed C-H Arylation: Palladium catalysts are frequently used to mediate the direct arylation of indazoles. nih.govnih.gov For instance, the C3 arylation of 1H-indazoles has been achieved using a palladium acetate (B1210297) catalyst with a phosphine ligand in water, offering a greener synthetic route. nih.govnih.gov

Rhodium-Catalyzed C-H Activation: Rhodium catalysts have also proven effective for the C-H functionalization of indazoles. nih.govrsc.orgnih.govacs.orgacs.org For example, rhodium(III)-catalyzed C-H activation of azobenzenes followed by cyclization with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.govnih.govacs.orgacs.org This method demonstrates high functional group tolerance. nih.govnih.govacs.orgacs.org Another rhodium(III)-catalyzed process involves the annulation of phthalazinones with allenes to yield indazole derivatives. rsc.org

The table below outlines examples of direct C-H functionalization reactions on indazoles.

| Reaction Type | Catalyst System | Reactants | Position Functionalized | Reference(s) |

| Direct C3 Arylation | Pd(OAc)₂ / PPh₃ | 1H-Indazole, Aryl halide | C3 | nih.govnih.gov |

| C-H Activation/Annulation | [RhCp*Cl₂]₂ / AgSbF₆ | Azobenzene (B91143), Aldehyde | Ortho C-H of azobenzene, leads to N-aryl-2H-indazole | nih.govnih.govacs.orgacs.org |

| C-H Activation/Annulation | Rh(III) catalyst | Phthalazinone, Allene | C-H of phthalazinone | rsc.org |

This table provides illustrative examples. The specific reactivity of 5-Fluoro-1-methylindazole-4-carbaldehyde would depend on the directing effects of its substituents.

Transformation of the Fluorine Substituent: Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Indazoles

The fluorine atom on the indazole ring of 5-Fluoro-1-methylindazole-4-carbaldehyde is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for modifying fluorinated aromatic compounds. core.ac.ukmdpi.comresearchgate.netnih.gov The strong electron-withdrawing nature of the fluorine atom, combined with the activating effect of the indazole ring and the carbaldehyde group, facilitates the attack of nucleophiles at the carbon atom bearing the fluorine. core.ac.uk

The mechanism of SNAr typically proceeds through a two-step addition-elimination process. A nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. core.ac.uk

A variety of nucleophiles can be employed in SNAr reactions with fluorinated indazoles, including amines, alkoxides, and thiolates, leading to the corresponding substituted indazoles. The reaction conditions, such as the choice of solvent and base, are critical for the success of the transformation. mdpi.com For instance, base-promoted SNAr reactions of fluoroarenes with indoles have been developed using KOH in DMSO. mdpi.com

While direct experimental data for 5-Fluoro-1-methylindazole-4-carbaldehyde is not available in the provided results, the general principles of SNAr on fluoroarenes suggest that it would readily undergo substitution with various nucleophiles. core.ac.ukmdpi.comnih.gov

Interplay of Substituent Effects on Reactivity: Role of Fluorine, Methyl, and Carbaldehyde

The reactivity of 5-Fluoro-1-methylindazole-4-carbaldehyde is governed by the combined electronic and steric effects of its substituents. lumenlearning.comlibretexts.orgfiveable.me

Fluorine: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.org The inductive effect deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr) at the C5 position. core.ac.uklumenlearning.com

N-Methyl Group: The methyl group at the N1 position is an electron-donating group through an inductive effect (+I). This increases the electron density of the indazole ring system. The N-methylation also prevents tautomerization, leading to a single, well-defined regioisomer for reactions. rsc.org

Carbaldehyde Group: The carbaldehyde group at the 4-position is a strong electron-withdrawing group due to both inductive (-I) and resonance (-R) effects. libretexts.org This group deactivates the benzene ring towards electrophilic attack and can direct incoming nucleophiles. The aldehyde functionality itself is a site for various chemical transformations, such as reduction, oxidation, and condensation reactions.

The interplay of these substituents creates a unique reactivity profile. The electron-withdrawing fluorine and carbaldehyde groups will make the indazole ring electron-deficient, which can influence the feasibility and regioselectivity of reactions like C-H functionalization. For instance, in palladium-catalyzed C-H functionalization, the directing group often plays a crucial role in determining the site of reaction. acs.org The combined electron-withdrawing effects would also enhance the susceptibility of the fluorine atom to SNAr. Conversely, these deactivating groups would make electrophilic substitution on the benzene ring more challenging. The steric bulk of the substituents can also play a role, particularly for reactions at the adjacent C3 and C5 positions. wikipedia.org

Spectroscopic and Analytical Data for 5-Fluoro-1-methylindazole-4-carbaldehyde Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant lack of publicly available spectroscopic and analytical data for the specific chemical compound 5-Fluoro-1-methylindazole-4-carbaldehyde. Despite extensive investigation, detailed experimental findings for its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization could not be located.

This scarcity of information prevents a detailed analysis and discussion of the compound's structural elucidation through advanced analytical techniques. The requested in-depth article, which was to be structured around the specific spectroscopic characteristics of 5-Fluoro-1-methylindazole-4-carbaldehyde, cannot be generated at this time due to the absence of the foundational scientific data.

While general principles of NMR and MS are well-established for the indazole class of compounds, the specific chemical shifts, coupling constants, and fragmentation patterns are unique to each molecule and must be determined experimentally. Without access to published research detailing the synthesis and characterization of 5-Fluoro-1-methylindazole-4-carbaldehyde, any attempt to provide the requested data tables and detailed research findings would be speculative and not meet the required standards of scientific accuracy.

Further research efforts by synthetic or analytical chemists, and the subsequent publication of their findings in peer-reviewed journals, would be necessary to provide the specific data required for the comprehensive article as outlined. At present, the scientific community awaits the disclosure of such information.

Advanced Spectroscopic and Analytical Characterization Techniques in Indazole Chemistry

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented through collision-induced dissociation. The resulting fragment ions are then analyzed to piece together the molecule's structure.

For 5-Fluoro-1-methylindazole-4-carbaldehyde, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation pattern would be expected to yield characteristic losses, providing strong evidence for its structure. Key predicted fragmentation pathways would include:

Loss of CO (28 Da): A common fragmentation for aldehydes, resulting in a 5-fluoro-1-methylindazole fragment.

Loss of CH₃ (15 Da): Cleavage of the N-methyl group.

Loss of the aldehyde group (CHO, 29 Da): Leading to the 5-fluoro-1-methylindazole cation.

Observing these specific neutral losses in the MS/MS spectrum would provide high confidence in the assigned structure of 5-Fluoro-1-methylindazole-4-carbaldehyde.

Table 1: Predicted MS/MS Fragmentation of 5-Fluoro-1-methylindazole-4-carbaldehyde

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Structural Moiety Lost |

| [M+H]⁺ | [M+H - CO]⁺ | 28 | Carbon monoxide |

| [M+H]⁺ | [M+H - CH₃]⁺ | 15 | Methyl radical |

| [M+H]⁺ | [M+H - CHO]⁺ | 29 | Formyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of 5-Fluoro-1-methylindazole-4-carbaldehyde is predicted to exhibit several key absorption bands that confirm the presence of its principal functional groups. The most prominent of these would be the strong carbonyl (C=O) stretch of the aldehyde. Other significant absorptions would arise from the C-F bond, the aromatic ring system, and the N-methyl group. While a definitive, experimentally-derived spectrum for this specific compound is not widely published, the expected vibrational frequencies can be predicted based on known values for similar structures.

Table 2: Predicted Characteristic IR Absorption Bands for 5-Fluoro-1-methylindazole-4-carbaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2850-2750 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Carbonyl (C=O) Stretch | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1620-1580 | Medium-Strong |

| C-F Stretch | 1250-1000 | Strong |

| N-CH₃ Stretch | ~2950 | Medium |

X-ray Diffraction (XRD) for Solid-State Structural Confirmation and Conformation Analysis

While a crystal structure for 5-Fluoro-1-methylindazole-4-carbaldehyde is not publicly available, analysis of closely related compounds, such as 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, reveals key structural features that would be expected to be similar. For instance, the indazole ring system is expected to be planar. The orientation of the aldehyde group relative to the ring is a key conformational feature that would be determined by XRD. Intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the crystal packing, would also be elucidated.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly used chromatographic techniques.

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For 5-Fluoro-1-methylindazole-4-carbaldehyde, reversed-phase HPLC would be the method of choice for purity assessment. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.

The purity of the compound would be determined by integrating the area of the main peak and any impurity peaks detected, typically by UV absorbance, as the indazole ring system is a strong chromophore.

Table 3: Typical HPLC Parameters for Analysis of 5-Fluoro-1-methylindazole-4-carbaldehyde

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detection | UV at ~254 nm or ~280 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas chromatography is suitable for volatile and thermally stable compounds. Given its molecular weight and functional groups, 5-Fluoro-1-methylindazole-4-carbaldehyde is expected to be amenable to GC analysis, likely with a high-temperature capillary column. GC is particularly useful for detecting and quantifying volatile impurities.

The choice of column is critical, with a mid-polarity phase often providing good resolution for such aromatic compounds. A flame ionization detector (FID) would provide excellent sensitivity.

Table 4: Typical GC Parameters for Analysis of 5-Fluoro-1-methylindazole-4-carbaldehyde

| Parameter | Value |

| Column | Mid-polarity (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., 100 °C to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Derivatization Strategies for Enhanced Analytical Detection and Separation in Complex Matrices

In some analytical scenarios, particularly when dealing with complex matrices or when enhanced sensitivity is required, derivatization of the analyte can be a valuable strategy. For 5-Fluoro-1-methylindazole-4-carbaldehyde, the aldehyde functional group is a prime target for derivatization.

Derivatization can improve chromatographic behavior (e.g., by increasing volatility for GC) or enhance detectability (e.g., by introducing a fluorescent tag for HPLC). For GC analysis, the aldehyde can be converted to a more stable and volatile oxime derivative by reaction with a hydroxylamine (B1172632) reagent. For HPLC, derivatization with a fluorogenic reagent like dansyl hydrazine (B178648) can significantly lower the limits of detection.

Table 5: Potential Derivatization Reactions for 5-Fluoro-1-methylindazole-4-carbaldehyde

| Analytical Technique | Derivatizing Reagent | Resulting Derivative | Advantage |

| GC | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | Enhanced electron-capture detection |

| HPLC | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Strong UV chromophore |

| HPLC-Fluorescence | Dansyl hydrazine | Dansylhydrazone | Highly fluorescent |

Theoretical and Computational Studies on Fluorinated Indazole Carbaldehydes

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For fluorinated indazole-carbaldehydes, these calculations can reveal the effects of the fluorine, methyl, and carbaldehyde substituents on the aromatic indazole core.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of heterocyclic compounds due to its balance of computational cost and accuracy. nih.gov DFT calculations are used to optimize the molecular geometry and to analyze key electronic properties. nih.govnih.gov

A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial indicators of a molecule's reactivity. nih.gov For instance, the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and stability. nih.gov In related imidazole (B134444) derivatives, the HOMO has been observed to be concentrated around the imidazole ring and specific substituents, indicating these as likely sites for electrophilic attack. orientjchem.org

Furthermore, DFT is employed to calculate the Molecular Electrostatic Potential (MESP). The MESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net These maps are invaluable for predicting sites of non-covalent interactions and electrophilic or nucleophilic attack. For example, the nitrogen atoms of the indazole ring and the oxygen of the carbaldehyde group are expected to be regions of negative electrostatic potential. orientjchem.orgresearchgate.net Natural Bond Orbital (NBO) analysis is another DFT-based technique used to study charge distribution and bonding interactions within the molecule. beilstein-journals.orgrsc.org

Table 1: Key Electronic Descriptors from DFT Calculations for Indazole Derivatives

| Descriptor | Information Provided | Relevance to 5-Fluoro-1-methylindazole-4-carbaldehyde |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. nih.gov | Indicates the molecule's tendency to donate electrons in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. nih.gov | Indicates the molecule's ability to accept electrons, for instance, in reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicator of chemical reactivity and kinetic stability. nih.gov | A larger gap suggests higher stability and lower reactivity. |

| Molecular Electrostatic Potential (MESP) | 3D map of the electrostatic potential on the molecule's surface. researchgate.net | Predicts regions susceptible to nucleophilic (positive potential) and electrophilic (negative potential) attack. |

| Natural Bond Orbital (NBO) Charges | Provides partial atomic charges, revealing charge distribution across the molecule. beilstein-journals.org | Quantifies the electron-withdrawing/donating effects of the fluoro, methyl, and carbaldehyde groups. |

This table is generated based on general principles of DFT analysis applied to related compounds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can provide highly accurate results, particularly for molecular geometries and energies. mdpi.comresearchgate.net

For instance, studies on related fluorinated indazoles have utilized the MP2(fc)/6-311G** level of theory to obtain optimized molecular structures that are presumed to be more accurate than those derived from some experimental techniques. rsc.org While computationally more intensive than DFT, ab initio methods are often the gold standard for benchmarking the accuracy of other computational approaches and for situations where high precision is paramount. rsc.orgresearchgate.net

Conformational Analysis and Tautomerism in 5-Fluoro-1-methylindazole-4-carbaldehyde Systems

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 nitrogen atom, respectively. nih.govresearchgate.net For most indazole derivatives, theoretical and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H form. mdpi.comnih.govchemicalbook.com In the case of 5-Fluoro-1-methylindazole-4-carbaldehyde, the presence of the methyl group on the N1 position locks the molecule in the 1H-indazole form, preventing annular tautomerism.

However, conformational analysis remains relevant due to the rotation of the carbaldehyde group at the C4 position. Computational methods can be used to calculate the energy profile for the rotation around the single bond connecting the aldehyde group to the indazole ring. This helps in identifying the most stable conformer(s) and the energy barriers between them. Studies on similar systems, like 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, have successfully used computational methods to determine the preferred conformer. rsc.org The planarity between the carbaldehyde group and the bicyclic ring system would be influenced by steric and electronic interactions with the adjacent fluorine atom at C5 and the N1-methyl group.

Reaction Mechanism Predictions and Transition State Analysis for Indazole Functionalization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of a reaction, which is directly related to the reaction rate.

For indazole derivatives, computational studies have been successfully applied to understand and predict the outcomes of various functionalization reactions:

Alkylation: Quantum mechanics (QM) analysis has been used to investigate the high selectivity of N2 alkylation in certain indazoles. wuxibiology.com By calculating the activation energies for both N1 and N2 alkylation pathways, researchers could rationalize the experimentally observed product ratios, finding that the calculated energy difference between the transition states correlated well with the experimental outcome. wuxibiology.com

Acylation and Arylation: DFT studies have helped to explain the reactivity and regioselectivity observed in copper-catalyzed and palladium-catalyzed functionalization reactions at the C3 position of the indazole ring. chim.itresearchgate.net

Nitration: Plausible mechanisms for the nitration of indazoles have been proposed based on quantum chemical calculations, which can help to understand the formation of intermediates and the final products. chim.it

These studies demonstrate the power of computational analysis to provide a deep, mechanistic understanding that guides the development of new synthetic methods for compounds like 5-Fluoro-1-methylindazole-4-carbaldehyde. wuxibiology.comchim.itresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Indazole Derivatives

Theoretical calculations can accurately predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method, often paired with DFT (e.g., at the B3LYP/6-311++G(d,p) level), is a widely used approach for this purpose. nih.govacs.org

The process involves calculating the absolute magnetic shielding tensors (σ) for each nucleus in the molecule in the gas phase. acs.org These absolute shielding values are then converted into the more familiar chemical shifts (δ) relative to a standard reference compound (like tetramethylsilane, TMS) using established empirical equations. nih.govacs.org

Table 2: Application of GIAO Calculations for NMR Prediction

| Nucleus | Predicted Parameter | Significance |

|---|---|---|

| ¹H | Chemical Shift (δ) | Helps assign protons on the aromatic ring, methyl group, and aldehyde. nih.gov |

| ¹³C | Chemical Shift (δ) | Crucial for assigning the carbon skeleton, including the C-F and C=O carbons. acs.orgcarta-evidence.org |

| ¹⁵N | Chemical Shift (δ) | Differentiates the N1 and N2 nitrogens in the pyrazole (B372694) ring. nih.gov |

| ¹⁹F | Chemical Shift (δ) | Specific to the fluorine atom, providing information about its electronic environment. |

| J-Couplings | Spin-Spin Coupling Constants | Provides information about the connectivity and dihedral angles between coupled nuclei. nih.gov |

This table outlines the general capabilities of the GIAO method for predicting NMR parameters in molecules such as fluorinated indazoles.

These predictions are invaluable for confirming the structure of newly synthesized compounds by comparing calculated spectra to experimental data. rsc.org They can help resolve ambiguities in spectral assignments and provide a robust basis for structural characterization. nih.govacs.org

Molecular Dynamics Simulations for Dynamic Behavior of Indazole Molecules

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the forces between atoms. youtube.com

For indazole derivatives, MD simulations are particularly useful for:

Studying Solvation: MD can model how a molecule like 5-Fluoro-1-methylindazole-4-carbaldehyde interacts with solvent molecules, which can influence its conformation and reactivity. youtube.com

Investigating Intermolecular Interactions: Simulations can reveal how indazole molecules interact with each other in condensed phases.

Analyzing Conformational Dynamics: MD can explore the different conformations the molecule adopts at a given temperature, including the rotation of the carbaldehyde group, and the timescales of these motions.

Simulating Biomolecular Interactions: In medicinal chemistry research, MD simulations are extensively used to study how a ligand (like an indazole derivative) binds to a biological target, such as a protein's active site, and to assess the stability of the resulting complex over time. researchgate.netnih.gov

MD simulations thus bridge the gap between static molecular structures and the dynamic reality of chemical and biological systems.

Strategic Research Applications of the 5 Fluoro 1 Methylindazole 4 Carbaldehyde Scaffold in Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of three key functional groups—the N-methylated indazole ring, the electron-withdrawing fluorine atom, and the reactive aldehyde—renders 5-Fluoro-1-methylindazole-4-carbaldehyde a highly versatile building block in organic synthesis. The aldehyde group serves as a crucial reactive handle for a wide array of chemical transformations. It can readily participate in nucleophilic addition, condensation, and oxidation/reduction reactions, allowing for the introduction of diverse molecular fragments.

For instance, the aldehyde can be converted into an alcohol, an acid, or an amine, or it can be used in olefination reactions to form carbon-carbon double bonds. This versatility is critical in multi-step syntheses where precise molecular elaboration is required. The fluorinated indazole core itself is a significant pharmacophore found in many biologically active compounds. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the compound's lipophilicity and bioavailability. Research into fluorinated indazole derivatives has shown their potential as potent inhibitors of various kinases, highlighting the importance of this scaffold in medicinal chemistry. nih.gov The N-methyl group prevents tautomerization and eliminates the possibility of N-H related side reactions, ensuring that transformations occur predictably at other sites on the molecule.

Development of Advanced Organic Materials Leveraging Indazole Photophysical Properties

Indazole derivatives and other related heterocyclic systems are increasingly explored for their potential in advanced organic materials, particularly in optoelectronics. While specific data on 5-Fluoro-1-methylindazole-4-carbaldehyde is not extensively detailed, the photophysical properties of analogous structures suggest significant potential. The indazole ring system, combined with electron-withdrawing groups like the aldehyde and fluorine atom, can create a "push-pull" electronic environment, which is often a prerequisite for fluorescence and other desirable photophysical behaviors.

Research on other heterocyclic systems, such as thiazolo[5,4-d]thiazole (B1587360) derivatives, has demonstrated that modifying the molecular structure and crystal packing can tune the emission color across the visible spectrum from blue to red. rsc.org Similarly, orthopalladated imidazolones have been shown to be precursors for fluorescent complexes with notable quantum yields. rsc.org The aldehyde group on the 5-Fluoro-1-methylindazole-4-carbaldehyde scaffold provides a convenient point for chemical modification, allowing for the attachment of other chromophores or electronically active groups. This could be leveraged to develop novel dyes, sensors, or components for organic light-emitting diodes (OLEDs) where fine-tuning of emission properties is crucial.

Table 1: Photophysical Properties of Related Heterocyclic Systems

| Compound Class | Key Structural Feature | Observed Photophysical Property | Potential Application | Reference |

|---|---|---|---|---|

| Thiazolo[5,4-d]thiazole Derivatives | Symmetrically substituted donor-acceptor-donor structure | Tunable fluorescence across the visible spectrum | Phosphor-converted color-tuning, white-light emission | rsc.org |

| Orthopalladated Imidazolones | Push-pull charge transfer characteristics | Green-yellowish emission with high quantum yields | Fluorescent complexes and materials | rsc.org |

| Salicylaldehyde Thiosemicarbazones | Schiff base ligands with azomethine linkage | Potential for non-linear optical (NLO) activity | NLO materials | nih.gov |

Precursor for the Synthesis of Novel Heterocyclic Systems

The aldehyde functionality of 5-Fluoro-1-methylindazole-4-carbaldehyde is a gateway to the construction of more complex, novel heterocyclic systems. Through condensation reactions with various dinucleophiles, the indazole scaffold can be fused or linked to other rings. For example, reacting the aldehyde with substituted anilines can lead to the formation of Schiff bases, which can be further cyclized to generate new polycyclic architectures.

A study on 4-methyl-1H-imidazole-5-carbaldehyde demonstrated a similar principle, where the aldehyde group was used as a starting point to synthesize benzoxazole, benzothiazole, and benzoimidazole derivatives in a two-step process. researchgate.net This highlights a well-established synthetic route where the carbaldehyde is first converted into an intermediate that then undergoes intramolecular cyclization. Applying this methodology to 5-Fluoro-1-methylindazole-4-carbaldehyde could yield a variety of novel fused fluoro-indazole heterocyclic compounds, each with potentially unique chemical and biological properties that are yet to be explored.

Exploration of Structure-Reactivity Relationships in Fluorinated Indazole Chemistry

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry and materials science. 5-Fluoro-1-methylindazole-4-carbaldehyde is an excellent substrate for exploring these relationships in the context of fluorinated indazoles. The precise location of the fluorine atom on the indazole ring is known to have a profound impact on biological activity.

For example, in a study of Rho kinase (ROCK1) inhibitors, a 6-fluoroindazole derivative showed dramatically enhanced potency and oral bioavailability compared to its 4-fluoroindazole counterpart. nih.gov The IC₅₀ value dropped from 2500 nM for the 4-fluoro isomer to just 14 nM for the 6-fluoro isomer. nih.gov This underscores the sensitivity of molecular interactions to the electronic and steric profile dictated by substituent placement. Similarly, SAR studies on indazole-3-carboxamides as calcium channel blockers revealed that the specific regiochemistry of the amide linker was critical for activity; one isomer was highly active while its reverse amide counterpart was completely inactive. nih.gov The title compound, with its fluorine at position 5 and aldehyde at position 4, provides a unique substitution pattern for further SAR exploration, allowing researchers to systematically probe how substituents at these positions influence reactivity, binding affinity, and supramolecular structure. core.ac.ukrsc.org

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-1-methylindazole-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted indazole precursors. Key steps include fluorination at position 5, methylation at position 1, and introduction of the aldehyde group at position 4. Optimization strategies:

- Temperature Control : Use low temperatures (~0–5°C) during fluorination to minimize side reactions .

- Catalysts : Employ Lewis acids (e.g., AlCl₃) for regioselective methylation .

- Aldehyde Introduction : Oxidize hydroxymethyl intermediates using MnO₂ in chloroform under inert conditions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing 5-Fluoro-1-methylindazole-4-carbaldehyde?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, fluorine coupling in ¹⁹F NMR) .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the aldehyde carbonyl group .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How can researchers validate the crystal structure of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal data. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .

- Refinement : Apply anisotropic displacement parameters for non-H atoms and resolve twinning if present .

- Cross-Validation : Compare bond lengths/angles with similar structures (e.g., 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde ).

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere purity, reagent stoichiometry) .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting yields .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. How can the biological activity of this compound be systematically profiled for enzyme inhibition?

- Methodological Answer :

- Assay Design :

- Target Selection : Focus on kinases or cytochrome P450 enzymes due to the indazole scaffold’s affinity .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, using fluorescence-based assays (e.g., ADP-Glo™) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace fluorine with chlorine) and compare IC₅₀ values .

Q. What advanced techniques elucidate the reaction mechanism for aldehyde group introduction?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled water during oxidation to trace oxygen incorporation into the aldehyde .

- Kinetic Studies : Monitor reaction intermediates via in situ FTIR or LC-MS to identify rate-determining steps .

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.